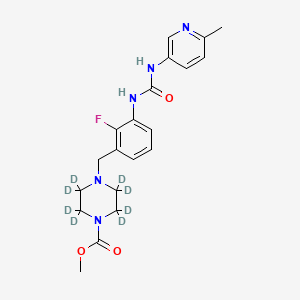

Omecamtiv mecarbil-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H24FN5O3 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

methyl 2,2,3,3,5,5,6,6-octadeuterio-4-[[2-fluoro-3-[(6-methyl-3-pyridinyl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)/i8D2,9D2,10D2,11D2 |

InChI Key |

RFUBTTPMWSKEIW-JNJBWJDISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=C(C(=CC=C2)NC(=O)NC3=CN=C(C=C3)C)F)([2H])[2H])([2H])[2H])C(=O)OC)([2H])[2H])[2H] |

Canonical SMILES |

CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Omecamtiv Mecarbil-d8 in Advancing Cardiovascular Drug Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv mecarbil is a pioneering cardiac myosin activator that has been extensively investigated for the treatment of heart failure with reduced ejection fraction (HFrEF). To accurately characterize its pharmacokinetic profile—a critical aspect of drug development—a robust and reliable bioanalytical method is essential. This technical guide delves into the crucial role of Omecamtiv mecarbil-d8, a deuterated isotopologue of the parent drug, in the quantitative analysis of Omecamtiv mecarbil in biological matrices. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a gold-standard technique in modern bioanalysis. The use of a stable isotope-labeled internal standard like this compound is paramount for correcting variability during sample processing and analysis, thereby ensuring the accuracy and precision of pharmacokinetic data.

Core Application: Internal Standard in Bioanalytical Methods

In the realm of pharmaceutical research, particularly during preclinical and clinical trials, precise measurement of drug concentrations in biological fluids such as plasma is fundamental. This compound serves as an ideal internal standard for the quantification of Omecamtiv mecarbil for several key reasons:

-

Similar Physicochemical Properties: Being structurally almost identical to Omecamtiv mecarbil, the d8 variant exhibits very similar behavior during sample extraction, chromatography, and ionization.

-

Mass Differentiation: The key difference lies in its higher molecular weight due to the replacement of eight hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (Omecamtiv mecarbil) and the internal standard (this compound).

-

Correction for Variability: By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response can be accounted for. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which provides a more accurate and precise measurement than relying on the absolute signal of the analyte alone.

Quantitative Data for a Validated LC-MS/MS Method

The following tables summarize the key parameters of a validated LC-MS/MS method for the quantification of Omecamtiv mecarbil in human plasma, utilizing a deuterated internal standard.

| Parameter | Value |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | Deuterated Omecamtiv mecarbil (e.g., D3-Omecamtiv mecarbil) |

| Biological Matrix | Human K3-EDTA Plasma |

| Calibration Curve Range | 1.00 to 500 ng/mL |

| Regression Algorithm | Linear, 1/concentration² weighted, least squares |

Table 1: Overview of the Validated Bioanalytical Method

| Quality Control Sample | Interday Precision (%CV) | Interday Accuracy (%) |

| Low | ≤3.15% | -1.17% to 2.28% |

| Medium | ≤3.15% | -1.17% to 2.28% |

| High | ≤3.15% | -1.17% to 2.28% |

Table 2: Interday Precision and Accuracy of Quality Control Samples[1]

Experimental Protocol: Quantification of Omecamtiv Mecarbil in Human Plasma

This section provides a detailed methodology for a validated LC-MS/MS assay for the determination of Omecamtiv mecarbil in human plasma, a process in which this compound would be used as the internal standard.

Materials and Reagents

-

Omecamtiv mecarbil reference standard

-

This compound (or another suitable deuterated variant like D3) as the internal standard

-

Human plasma with K3-EDTA as anticoagulant

-

Methanol (HPLC grade)

-

Ammonium hydroxide

-

Ammonium acetate

-

Water (deionized, 18 MΩ·cm or higher)

-

Solid-phase extraction (SPE) plates (e.g., Oasis MCX 30-mg 96-well plates)

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Omecamtiv mecarbil and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Omecamtiv mecarbil by serial dilution of the stock solution with an appropriate solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) by diluting the stock solution.[1]

Sample Preparation (Solid-Phase Extraction)

-

To a 100-μL aliquot of human plasma sample, add 20 μL of the internal standard working solution (e.g., 500 ng/mL of this compound).[1]

-

Vortex mix the samples.

-

Condition the SPE plate wells with methanol followed by water.

-

Load the plasma samples onto the SPE plate.

-

Wash the wells with an appropriate solvent to remove interferences.

-

Elute the analytes (Omecamtiv mecarbil and this compound) using 600 μL of a 10:40 (v/v) mixture of ammonium hydroxide and methanol.[1]

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.[1]

-

Reconstitute the residue in 250 μL of the mobile phase.[1]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Omecamtiv mecarbil and this compound. For a D3 variant, the mass-to-charge ratios (m/z) would be monitored.[1]

-

Data Analysis

-

Integrate the peak areas for both Omecamtiv mecarbil and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of Omecamtiv mecarbil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Omecamtiv mecarbil using a deuterated internal standard.

References

An In-depth Technical Guide to Omecamtiv Mecarbil and its Deuterated Analog, Omecamtiv Mecarbil-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of Omecamtiv mecarbil and its deuterated isotopologue, Omecamtiv mecarbil-d8. Omecamtiv mecarbil is a selective cardiac myosin activator that was developed for the potential treatment of heart failure with reduced ejection fraction (HFrEF).[1][2][3] this compound, a deuterated version of the parent drug, is primarily utilized as an internal standard in bioanalytical assays for the accurate quantification of Omecamtiv mecarbil. This guide delves into their distinct chemical structures, mechanisms of action, and pharmacokinetic profiles. Detailed experimental protocols for key assays and illustrative diagrams of relevant signaling pathways and workflows are provided to support researchers in the field of cardiovascular drug development.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key feature of systolic heart failure is impaired cardiac contractility.[2] Omecamtiv mecarbil (formerly CK-1827452) represents a novel class of therapeutic agents known as cardiac myosin activators.[2] Unlike traditional inotropes that increase intracellular calcium levels, Omecamtiv mecarbil directly targets the cardiac sarcomere to enhance systolic function.[4] This direct mechanism of action offers the potential for improved cardiac performance without the adverse effects associated with calcium dysregulation.[4]

The development of deuterated analogs of pharmaceuticals, such as this compound, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium can alter the metabolic fate of a compound, often leading to a longer half-life due to the kinetic isotope effect.[5] This property makes deuterated compounds invaluable as internal standards in mass spectrometry-based bioanalysis, ensuring precise quantification of the parent drug in biological matrices.

Chemical Structures and Properties

The chemical structures of Omecamtiv mecarbil and this compound are presented below. The deuteration in this compound is typically on the methyl and methylene groups of the piperazine-1-carboxylate moiety, which are potential sites of metabolic oxidation.

Table 1: Chemical Properties of Omecamtiv Mecarbil and this compound

| Property | Omecamtiv Mecarbil | This compound |

| IUPAC Name | Methyl 4-[(2-fluoro-3-{[N-(6-methylpyridin-3-yl)carbamoyl]amino}phenyl)methyl]piperazine-1-carboxylate[2] | Not Available |

| Molecular Formula | C₂₀H₂₄FN₅O₃[2] | C₂₀H₁₆D₈FN₅O₃ |

| Molar Mass | 401.44 g/mol [2] | 409.49 g/mol |

| Appearance | Solid | Solid |

Mechanism of Action

Omecamtiv mecarbil enhances cardiac contractility by directly binding to the catalytic domain of cardiac myosin.[6] This interaction allosterically modulates the enzyme's activity, accelerating the rate-limiting step of the cross-bridge cycle, which is the transition from a weakly-bound to a strongly-bound, force-producing state.[2] This leads to an increased number of myosin heads engaged with actin during systole, resulting in a prolonged systolic ejection time and increased stroke volume.[2][7] Importantly, this action is independent of intracellular calcium concentrations.[2]

The mechanism of action of this compound is expected to be identical to that of the parent compound, as deuterium substitution does not alter the fundamental chemical properties that govern drug-target interactions.

Pharmacokinetics: A Comparative Overview

Omecamtiv Mecarbil

The pharmacokinetic profile of Omecamtiv mecarbil has been characterized in healthy volunteers and patients with heart failure.

Table 2: Pharmacokinetic Parameters of Omecamtiv Mecarbil

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~90% | [3] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [3] |

| Plasma Protein Binding | ~98% | [8] |

| Volume of Distribution (Vd) | ~60 L | [3] |

| Elimination Half-life (t₁/₂) | 19-24 hours | [3] |

| Metabolism | Primarily via oxidation by CYP4A11, CYP2D6, CYP3A4, and CYP2C9 | [3] |

| Excretion | Urine and feces | [3] |

This compound: Predicted Profile

Direct pharmacokinetic data for this compound is not publicly available as it is primarily used as an analytical standard. However, based on the principles of deuteration and the known metabolism of Omecamtiv mecarbil, the following differences can be anticipated:

-

Reduced Metabolic Clearance: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly slow the rate of metabolic reactions that involve the cleavage of these bonds.[5] Since Omecamtiv mecarbil is metabolized by cytochrome P450 enzymes, which often catalyze the oxidation of C-H bonds, this compound is expected to have a lower rate of metabolism.

-

Increased Half-Life and Exposure: A reduction in metabolic clearance would lead to a longer elimination half-life (t₁/₂) and an increased area under the plasma concentration-time curve (AUC), signifying greater overall drug exposure.[9]

-

Minimal Impact on Absorption, Distribution, and Binding: Deuteration is unlikely to significantly alter the physicochemical properties that govern absorption, distribution, and protein binding. Therefore, parameters such as bioavailability, Tmax, Vd, and plasma protein binding are expected to be similar to those of Omecamtiv mecarbil.

Experimental Protocols

Cardiac Myosin ATPase Activity Assay

This assay is crucial for evaluating the direct effect of compounds on the enzymatic activity of cardiac myosin.

Objective: To determine the effect of Omecamtiv mecarbil and this compound on the ATPase activity of purified cardiac myosin.

Materials:

-

Purified bovine or human cardiac myosin

-

Actin, tropomyosin, and troponin complex

-

ATP, MgCl₂, DTT, PIPES buffer

-

Pyruvate kinase and lactate dehydrogenase

-

NADH

-

96-well microplate reader capable of measuring absorbance at 340 nm

-

Test compounds (Omecamtiv mecarbil and this compound) dissolved in DMSO

Procedure:

-

Prepare the Reconstituted Sarcomere: Combine purified cardiac myosin subfragment 1 (S1) with regulated thin filaments (actin, tropomyosin, and troponin) in a buffer containing ATP, MgCl₂, and DTT.[10]

-

Prepare Reaction Mixtures: In a 96-well plate, add the reconstituted sarcomere preparation to a buffer containing pyruvate kinase, lactate dehydrogenase, and NADH.

-

Initiate the Reaction: Add varying concentrations of the test compounds (or DMSO for control) to the wells.

-

Measure ATPase Activity: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus to the myosin ATPase activity.[10]

-

Data Analysis: Calculate the initial rate of reaction for each compound concentration. Plot the ATPase activity as a function of compound concentration to determine the EC₅₀ (concentration for 50% of maximal activation).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol determines the fraction of a drug that is bound to plasma proteins, which influences its pharmacokinetic and pharmacodynamic properties.

Objective: To quantify the plasma protein binding of Omecamtiv mecarbil and this compound.

Materials:

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis device (e.g., RED device)

-

Test compounds

-

LC-MS/MS system for drug quantification

Procedure:

-

Prepare Samples: Spike human plasma with a known concentration of the test compound.

-

Set up Dialysis: Add the spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.[11][12]

-

Incubate: Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).[12]

-

Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

-

Quantification: Analyze the concentration of the test compound in both samples using a validated LC-MS/MS method. This compound would be used as the internal standard for the quantification of Omecamtiv mecarbil, and vice versa if the d8 compound were being tested as the analyte.

-

Calculate Fraction Unbound (fu): The fraction of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Synthesis Overview

The synthesis of Omecamtiv mecarbil has been described in the literature. A general synthetic scheme is provided below. The synthesis of this compound would follow a similar pathway, utilizing deuterated starting materials or reagents at the appropriate steps to introduce the deuterium labels. For instance, deuterated versions of the piperazine moiety could be employed.

Conclusion

Omecamtiv mecarbil and its deuterated analog, this compound, serve distinct but complementary roles in cardiovascular drug development. Omecamtiv mecarbil's novel mechanism of directly activating cardiac myosin holds promise for the treatment of systolic heart failure. This compound is an essential tool for the accurate bioanalytical quantification of the parent drug, enabling robust pharmacokinetic and metabolic studies. Understanding the predictable impact of deuteration on the metabolism of Omecamtiv mecarbil provides valuable insights for interpreting preclinical and clinical data. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of these and other novel cardiac myosin activators.

References

- 1. Omecamtiv Mecarbil use in systolic heart failure- Results of the GALACTIC-HF trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Omecamtiv mecarbil - Wikipedia [en.wikipedia.org]

- 3. Omecamtiv mecarbil: a new cardiac myosin activator for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cytokinetics.com [cytokinetics.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Omecamtiv Mecarbil in the treatment of heart failure: the past, the present, and the future [frontiersin.org]

- 7. professional.heart.org [professional.heart.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reconstituted sarcomere myosin ATPase assay [bio-protocol.org]

- 11. Determination of compound binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]

In-Depth Technical Guide: Synthesis and Characterization of Omecamtiv Mecarbil-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Omecamtiv mecarbil-d8, the deuterated isotopologue of the selective cardiac myosin activator, Omecamtiv mecarbil. While specific, publicly available protocols for the synthesis of the deuterated form are limited, this document outlines a plausible synthetic pathway based on established organic chemistry principles and available literature on related compounds. Furthermore, it details the analytical methodologies crucial for the characterization of this stable isotope-labeled compound and presents expected characterization data in a structured format. The mechanism of action of Omecamtiv mecarbil is also elucidated through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism who are working with or developing Omecamtiv mecarbil and its analogs.

Introduction

Omecamtiv mecarbil is a first-in-class, selective, small-molecule activator of cardiac myosin, the motor protein responsible for cardiac muscle contraction.[1] It enhances cardiac contractility by a novel mechanism that does not involve increasing intracellular calcium concentrations, a common pathway for existing inotropic agents that can be associated with adverse effects.[2] Omecamtiv mecarbil is being investigated for the treatment of heart failure with reduced ejection fraction (HFrEF).[3]

The synthesis of isotopically labeled compounds, such as this compound, is crucial for various stages of drug development. Deuterated standards are indispensable for quantitative bioanalysis by mass spectrometry, enabling accurate pharmacokinetic and metabolism studies. They serve as internal standards in clinical mass spectrometry, aiding in therapeutic drug monitoring.

This guide focuses on the synthesis and characterization of this compound, providing a theoretical synthetic framework and expected analytical data.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on the known synthesis of Omecamtiv mecarbil and general organic synthesis principles, a plausible synthetic route can be proposed. The key transformation involves the formation of a urea linkage between a deuterated methylamine precursor and an appropriately substituted aromatic amine.

The proposed synthetic workflow can be visualized as a multi-step process, beginning with the synthesis of the key deuterated intermediate, methyl-d3-amine, and the aromatic amine fragment, followed by their coupling to form the final product.

Experimental Protocols (Plausible)

The following are generalized, plausible experimental protocols for the key steps in the synthesis of this compound, based on common organic chemistry methodologies.

2.1.1. Synthesis of Methyl-d3-amine Hydrochloride

A common method for the synthesis of primary amines is the Gabriel synthesis.

-

Reaction: Potassium phthalimide is reacted with methyl-d3 iodide to form N-(methyl-d3)phthalimide.

-

Deprotection: The resulting N-substituted phthalimide is then treated with hydrazine hydrate (Ing-Manske procedure) or acid hydrolysis to release methyl-d3-amine.

-

Salt Formation: The free amine is subsequently treated with hydrochloric acid to yield methyl-d3-amine hydrochloride, a stable salt that is easier to handle and store.

2.1.2. Synthesis of the Aromatic Amine Intermediate

The synthesis of the 2-fluoro-4-((4-methylpiperazin-1-yl)methyl)aniline intermediate would likely involve a multi-step synthesis starting from a commercially available substituted nitrobenzene or aniline. This would involve functional group manipulations to introduce the piperazine moiety and the aminomethyl group, followed by reduction of a nitro group or deprotection of a protected amine to yield the final aniline.

2.1.3. Urea Formation

The final urea formation can be achieved through several methods:

-

Reaction with a Phosgene Equivalent: The aromatic amine intermediate is reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to form an isocyanate or an activated carbamate in situ.

-

Coupling with Methyl-d3-amine: This reactive intermediate is then coupled with methyl-d3-amine hydrochloride in the presence of a base to neutralize the HCl and facilitate the nucleophilic attack, yielding this compound.

Characterization of this compound

The structural confirmation and purity assessment of this compound would be performed using a combination of spectroscopic and chromatographic techniques.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of this compound.

Table 1: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₁₆D₈FN₅O₃ |

| Monoisotopic Mass | 409.2343 g/mol |

| [M+H]⁺ (High-Res) | 410.2416 m/z |

| Isotopic Purity | ≥ 98% |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Note: Predicted chemical shifts (δ) are in ppm relative to a standard reference. The absence of a signal around 2.5-3.0 ppm for the N-methyl group in the ¹H NMR spectrum and the presence of a characteristic multiplet in the ²H NMR spectrum would confirm deuteration.

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.0 - 8.5 | m | - | Aromatic Protons |

| ¹H | 3.5 - 4.0 | m | - | Piperazine & Methylene Protons |

| ¹H | 2.3 | s | - | Piperazine-CH₃ Protons |

| ¹³C | 150 - 160 | s | - | C=O (Urea) |

| ¹³C | 110 - 150 | m | - | Aromatic Carbons |

| ¹³C | 40 - 60 | m | - | Piperazine & Methylene Carbons |

| ¹³C | 45 | s | - | Piperazine-CH₃ Carbon |

| ¹³C | 25 - 30 | t | J(C,D) ≈ 19-22 | N-CD₃ (triplet in ¹³C{¹H} NMR) |

Experimental Methodologies

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used to confirm the elemental composition and exact mass of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the overall structure and the absence of the N-methyl proton signal.

-

¹³C NMR: To confirm the carbon framework of the molecule. The carbon of the deuterated methyl group would appear as a triplet due to C-D coupling.

-

²H NMR (Deuterium NMR): To directly observe the deuterium signal and confirm the position of isotopic labeling.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would be employed.

Mechanism of Action: Signaling Pathway

Omecamtiv mecarbil acts as a selective activator of cardiac myosin. It binds to the catalytic domain of myosin and allosterically modulates its activity.[4] The drug increases the rate at which myosin transitions into the force-producing state, effectively increasing the number of myosin heads bound to actin during systole.[5][6] This leads to a prolonged systolic ejection time and increased cardiac contractility without significantly altering intracellular calcium levels or myocardial oxygen consumption.[2]

References

- 1. Omecamtiv Mecarbil | C20H24FN5O3 | CID 11689883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cytokinetics.com [cytokinetics.com]

- 3. Omecamtiv Mecarbil in Systolic Heart Failure: Clinical Efficacy and Future Directions of a Novel Myosin-Activating Inotropic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac Myosin Activation for the Treatment of Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Omecamtiv Mecarbil: A Technical Guide for Advanced Cardiac Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omecamtiv mecarbil, a first-in-class selective cardiac myosin activator, has shown promise in the treatment of heart failure with reduced ejection fraction (HFrEF) by directly improving cardiac contractility without increasing myocardial oxygen consumption. This technical guide explores the potential of a deuterated form of omecamtiv mecarbil for cardiac research. Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, offers a proven strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document provides a comprehensive overview of omecamtiv mecarbil, hypothesizes the advantages of its deuteration, and presents detailed experimental protocols and signaling pathways to guide future research and development in this innovative area.

Introduction to Omecamtiv Mecarbil and the Rationale for Deuteration

Omecamtiv mecarbil is a novel investigational drug that directly targets the cardiac sarcomere, the fundamental contractile unit of the heart muscle.[1] It selectively binds to and activates cardiac myosin, the motor protein responsible for converting chemical energy into mechanical force.[2][][4][5] This mechanism enhances the efficiency of the actin-myosin cross-bridge cycle, leading to a prolonged systolic ejection time and consequently, an increased stroke volume and cardiac output.[2][][5][6] Unlike traditional inotropic agents that increase intracellular calcium levels and can be associated with adverse events like arrhythmias and increased myocardial oxygen demand, omecamtiv mecarbil's unique mechanism of action offers a potential for improved cardiac performance with a favorable safety profile.[1][2][7][8][9]

Deuteration is a well-established strategy in drug development to improve the metabolic stability and overall pharmacokinetic performance of a molecule.[2][10][11][12] By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the carbon-deuterium bond's greater strength can slow down enzymatic degradation, a phenomenon known as the kinetic isotope effect.[][10] This can lead to a longer drug half-life, increased bioavailability, and potentially a reduction in the formation of toxic metabolites.[10][12] Applying this "deuterium switch" to omecamtiv mecarbil could yield a next-generation cardiac myosin activator with an optimized therapeutic window and an improved safety profile.[13][14]

Quantitative Data Summary

The following tables summarize the known quantitative data for non-deuterated omecamtiv mecarbil and the hypothesized changes for a deuterated version.

Table 1: Pharmacokinetic Parameters of Omecamtiv Mecarbil (Non-Deuterated)

| Parameter | Value | Species/Population | Source |

| Bioavailability (Oral) | ~90% | Healthy Volunteers | [15] |

| Half-life (t½) | ~18.5 - 33 hours | Healthy Volunteers & HF Patients | [15][16] |

| Clearance (CL) | 11.7 L/h | Healthy Volunteers & HF Patients | [16] |

| Volume of Distribution (Vd) | 275 L | Healthy Volunteers & HF Patients | [16] |

| Major Metabolites | M3 (decarbamoylation), M4 (lactam of M3) | Healthy Male Subjects | [17] |

| Primary Metabolism | CYP4 family of enzymes | In vitro studies | [17] |

Table 2: Pharmacodynamic Effects of Omecamtiv Mecarbil (Non-Deuterated)

| Parameter | Effect | Population | Source |

| Systolic Ejection Time (SET) | Dose-dependent increase | Healthy Volunteers & HF Patients | [5][15][18] |

| Stroke Volume (SV) | Increased | Healthy Volunteers & HF Patients | [5][18][19] |

| Left Ventricular Ejection Fraction (LVEF) | Increased | Healthy Volunteers & HF Patients | [5][18][19] |

| Heart Rate | Slight decrease or no change | Healthy Volunteers & HF Patients | [2][5] |

| Myocardial Oxygen Consumption | Unaffected | Preclinical and Clinical Studies | [2][4] |

Table 3: Hypothesized Pharmacokinetic and Pharmacodynamic Profile of Deuterated Omecamtiv Mecarbil

| Parameter | Hypothesized Change | Rationale |

| Half-life (t½) | Increased | Reduced rate of metabolism due to the kinetic isotope effect at deuterated sites.[10][12] |

| Clearance (CL) | Decreased | Slower metabolic breakdown leading to reduced elimination from the body.[12] |

| Bioavailability | Potentially Increased | Reduced first-pass metabolism could lead to higher systemic exposure.[10] |

| Metabolite Profile | Altered | Potential reduction in the formation of specific metabolites, possibly reducing off-target effects or toxicity.[10][12] |

| Dosing Frequency | Potentially Reduced | A longer half-life could allow for less frequent administration, improving patient compliance. |

| Therapeutic Efficacy | Potentially Enhanced | More consistent plasma concentrations could lead to a more sustained and predictable therapeutic effect. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Omecamtiv Mecarbil

Omecamtiv mecarbil directly interacts with the cardiac myosin heavy chain, allosterically modifying its enzymatic activity. The following diagram illustrates its mechanism of action within the cardiac sarcomere.

Caption: Mechanism of action of Omecamtiv Mecarbil in the cardiac sarcomere.

Experimental Workflow for Evaluating Deuterated Omecamtiv Mecarbil

The following diagram outlines a proposed experimental workflow for the preclinical evaluation of a deuterated omecamtiv mecarbil candidate.

Caption: Proposed preclinical and clinical development workflow for deuterated omecamtiv mecarbil.

Detailed Experimental Protocols

Synthesis and Analytical Characterization of Deuterated Omecamtiv Mecarbil

-

Synthesis: The synthesis of deuterated omecamtiv mecarbil would likely follow a similar synthetic route to the non-deuterated compound, with the introduction of deuterium at specific positions through the use of deuterated starting materials or reagents.[20] For example, deuterated anilines or pyridines could be incorporated in the early stages of the synthesis described for omecamtiv mecarbil analogues.[5][6][21]

-

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, while ²H NMR would be essential to verify the location and extent of deuteration.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the purity of the deuterated compound and for identifying and quantifying any isotopic variants or impurities.[2] High-resolution mass spectrometry can confirm the exact mass and molecular formula.

-

In Vitro Metabolic Stability Assays

-

Objective: To compare the metabolic stability of deuterated omecamtiv mecarbil with its non-deuterated counterpart.

-

Methodology:

-

Incubate the test compounds (deuterated and non-deuterated omecamtiv mecarbil) with liver microsomes or hepatocytes from relevant species (e.g., human, rat, dog) in the presence of NADPH.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

-

Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Cardiac Myosin ATPase Activity Assay

-

Objective: To determine the effect of deuterated omecamtiv mecarbil on the enzymatic activity of cardiac myosin.

-

Methodology:

-

Purify cardiac myosin from a relevant species.

-

In a multi-well plate, combine purified cardiac myosin, actin, and ATP in a suitable buffer.

-

Add varying concentrations of deuterated omecamtiv mecarbil or the non-deuterated compound.

-

Incubate the reaction at a physiological temperature (e.g., 37°C).

-

Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., malachite green).

-

Determine the EC₅₀ (effective concentration for 50% of maximal response) for both compounds.

-

Isolated Cardiomyocyte Contractility Studies

-

Objective: To assess the functional effects of deuterated omecamtiv mecarbil on the contractility of single heart cells.

-

Methodology:

-

Isolate ventricular cardiomyocytes from adult rats or mice.

-

Perfuse the isolated cardiomyocytes with a physiological salt solution containing varying concentrations of the test compounds.

-

Electrically stimulate the cells to induce contractions.

-

Use a video-based edge detection system to measure parameters such as cell shortening, velocity of shortening, and relaxation kinetics.

-

Compare the dose-response curves for deuterated and non-deuterated omecamtiv mecarbil.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models

-

Objective: To characterize the pharmacokinetic profile and pharmacodynamic effects of deuterated omecamtiv mecarbil in a living organism.

-

Methodology:

-

Administer a single dose of deuterated or non-deuterated omecamtiv mecarbil (intravenously and orally) to rodents (e.g., rats) and a non-rodent species (e.g., dogs).

-

Collect blood samples at multiple time points post-dosing.

-

Analyze plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.[22]

-

Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd, and bioavailability).

-

In parallel, perform echocardiography at various time points to measure pharmacodynamic endpoints such as left ventricular ejection fraction, fractional shortening, and systolic ejection time.

-

Establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

-

Heart Failure Animal Models

-

Objective: To evaluate the therapeutic efficacy of deuterated omecamtiv mecarbil in a disease-relevant model.

-

Methodology:

-

Induce heart failure in a suitable animal model (e.g., coronary artery ligation in rats or mice to induce myocardial infarction, or a transgenic model of cardiomyopathy).

-

Administer deuterated omecamtiv mecarbil or placebo chronically over several weeks.

-

Monitor cardiac function regularly using echocardiography.

-

At the end of the study, perform histological analysis of the heart tissue to assess cardiac remodeling (e.g., fibrosis, hypertrophy).

-

Measure biomarkers of heart failure (e.g., NT-proBNP).

-

Conclusion and Future Directions

The deuteration of omecamtiv mecarbil presents a compelling opportunity to enhance a promising therapeutic agent for heart failure. By potentially improving its metabolic stability and pharmacokinetic profile, a deuterated version could offer a more favorable dosing regimen and an improved safety margin. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical and clinical development of such a compound. Further research is warranted to synthesize and evaluate deuterated omecamtiv mecarbil, with the ultimate goal of providing a more effective and safer treatment option for patients with heart failure. The successful development of a deuterated omecamtiv mecarbil would represent a significant advancement in the field of cardiac pharmacology, underscoring the value of strategic isotope substitution in modern drug design.

References

- 1. Cardiac Myosin Activator Omecamtiv Mecarbil: Novel Treatment for Systolic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 4. US20230107723A1 - Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases - Google Patents [patents.google.com]

- 5. Synthesis and 18F-labeling of the analogues of Omecamtiv Mecarbil as a potential cardiac myosin imaging agent with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Omecamtiv Mecarbil the First, Selective, Small Molecule Activator of Cardiac Myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. salamandra.net [salamandra.net]

- 14. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Insights into the Mechanism of the Cardiac Drug Omecamtiv Mecarbil─A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - Drugs in Context [drugsincontext.com]

- 19. Omecamtiv mecarbil: a new cardiac myosin activator for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Deuterated Compounds [simsonpharma.com]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetic Drug‐Drug Interaction Study of Omecamtiv Mecarbil With Amiodarone and Digoxin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Omecamtiv Mecarbil-d8: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Omecamtiv mecarbil-d8, a deuterated analog of the novel cardiac myosin activator, Omecamtiv mecarbil. This document is intended to serve as a resource for researchers utilizing this stable isotope-labeled compound in their studies.

Introduction to Omecamtiv Mecarbil

Omecamtiv mecarbil is a first-in-class, selective, small-molecule activator of cardiac myosin.[1] It directly targets the contractile machinery of the heart, specifically the cardiac myosin, to improve systolic function.[1] By binding to the catalytic domain of myosin, Omecamtiv mecarbil accelerates the rate-limiting step of the cross-bridge cycle, which is the transition from a weakly bound to a strongly bound, force-producing state.[2][3] This mechanism of action leads to an increase in the number of myosin heads engaged with actin during systole, resulting in enhanced cardiac contractility without significantly altering intracellular calcium concentrations or myocardial oxygen consumption.[1][4]

The deuterated form, this compound, serves as an invaluable tool in research, primarily as an internal standard for quantitative mass spectrometry-based assays. Its use allows for precise and accurate quantification of Omecamtiv mecarbil in various biological matrices.

Supplier Information and Compound Specifications

For research purposes, this compound is available from specialized chemical suppliers. The following table summarizes key quantitative data for this compound, primarily from MedChemExpress, a known supplier of this compound.

| Parameter | MedChemExpress |

| Product Name | This compound |

| Catalog Number | HY-14233S |

| Molecular Formula | C₂₀H₁₆D₈FN₅O₃ |

| Molecular Weight | 409.48 g/mol |

| Purity | >98% |

| Isotopic Enrichment | Not explicitly stated, but high enrichment is expected for use as an internal standard. |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

| Price | Available upon request from the supplier. |

Mechanism of Action and Signaling Pathway

Omecamtiv mecarbil exerts its effect directly on the cardiac sarcomere, the fundamental contractile unit of heart muscle cells. It does not rely on traditional signaling pathways that modulate intracellular calcium levels.

The primary mechanism involves the allosteric modulation of cardiac myosin ATPase activity. By binding to a site on the myosin heavy chain, Omecamtiv mecarbil stabilizes the pre-power stroke state, accelerating the release of inorganic phosphate (Pi). This action increases the number of myosin heads that can bind to actin and generate force during each cardiac cycle.

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Omecamtiv mecarbil. Below is a general protocol outline.

Quantification of Omecamtiv Mecarbil in Plasma using LC-MS/MS

Objective: To determine the concentration of Omecamtiv mecarbil in plasma samples using a stable isotope dilution method with this compound as the internal standard.

Materials:

-

Omecamtiv mecarbil (analyte)

-

This compound (internal standard)

-

Control plasma (e.g., human, rat, dog)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Omecamtiv mecarbil in a suitable solvent (e.g., DMSO or Methanol).

-

Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Omecamtiv mecarbil stock solution with control plasma to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of ACN containing a fixed concentration of this compound (e.g., 100 ng/mL).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Dilute the supernatant with water containing 0.1% FA if necessary.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: ACN with 0.1% FA

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example - to be optimized):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Omecamtiv mecarbil: Q1/Q3 (e.g., m/z 402.2 -> 194.1)

-

This compound: Q1/Q3 (e.g., m/z 410.2 -> 202.1)

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Omecamtiv mecarbil / this compound) against the nominal concentration of the calibration standards.

-

Use the regression equation from the calibration curve to calculate the concentration of Omecamtiv mecarbil in the unknown samples.

-

Conclusion

This compound is an essential tool for researchers in the field of cardiovascular drug development. Its use as an internal standard enables the accurate and precise quantification of Omecamtiv mecarbil, facilitating pharmacokinetic, pharmacodynamic, and metabolism studies. This guide provides a foundational understanding of its properties, sourcing, and application in a key experimental protocol. Researchers are encouraged to consult specific supplier documentation for the most up-to-date information and to optimize experimental conditions for their specific needs.

References

- 1. cytokinetics.com [cytokinetics.com]

- 2. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omecamtiv mecarbil - Wikipedia [en.wikipedia.org]

- 4. A New Class of Inotropes: Omecamtiv Mecarbil - American College of Cardiology [acc.org]

An In-depth Technical Guide on the Safety and Handling of Omecamtiv Mecarbil-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Omecamtiv mecarbil-d8, a deuterated analog of Omecamtiv mecarbil, a selective cardiac myosin activator. Given that the deuterated form is expected to have similar chemical and toxicological properties to the parent compound, this document primarily references data from Omecamtiv mecarbil. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Omecamtiv mecarbil. The physical and chemical properties of the non-deuterated compound are summarized below.

| Property | Value | Reference |

| Chemical Name | methyl 4-[[2-fluoro-3-[(6-methyl-3-pyridinyl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | [1] |

| Synonyms | CK-1827452 | [1] |

| Molecular Formula | C₂₀H₂₄FN₅O₃ | [1] |

| Molecular Weight | 401.4 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥4 years at -20°C | [2] |

Safety and Hazard Information

Omecamtiv mecarbil is classified as a hazardous substance. Researchers should handle it with appropriate caution in a laboratory setting.

Hazard Identification

| Hazard Statement | GHS Classification | Reference |

| Harmful if swallowed | Acute toxicity, oral (Category 4) | MedChemExpress SDS |

| Causes skin irritation | Skin corrosion/irritation (Category 2) | MedChemExpress SDS |

| Causes eye irritation | Serious eye damage/eye irritation (Category 2B) | MedChemExpress SDS |

| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | MedChemExpress SDS |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and personal protective equipment are essential to minimize exposure risk.

| Precautionary Measure | Recommendation | Reference |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. | MedChemExpress SDS |

| Eye Protection | Wear chemical safety goggles or a face shield. | MedChemExpress SDS |

| Hand Protection | Wear compatible chemical-resistant gloves. | MedChemExpress SDS |

| Skin and Body Protection | Wear a lab coat and other protective clothing as necessary. | MedChemExpress SDS |

| Respiratory Protection | If working with the solid form where dust may be generated, use a NIOSH-approved respirator. | MedChemExpress SDS |

| General Hygiene | Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. | MedChemExpress SDS |

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | MedChemExpress SDS |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | MedChemExpress SDS |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention. | MedChemExpress SDS |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. | MedChemExpress SDS |

Experimental Protocols

Solubility Data

The solubility of Omecamtiv mecarbil in various solvents is crucial for preparing solutions for in vitro and in vivo experiments.

| Solvent | Solubility | Reference |

| DMSO | 74 mg/mL (184.34 mM) | [3] |

| 80 mg/mL (199.28 mM) | [4] | |

| ≥19.1 mg/mL | [5] | |

| Ethanol | 6 mg/mL (14.95 mM) | [3] |

| 80 mg/mL (199.28 mM) | [4] | |

| Dimethylformamide (DMF) | ~30 mg/mL | [2] |

| Aqueous Buffer (DMF:PBS pH 7.2, 1:2) | ~0.33 mg/mL (after initial dissolution in DMF) | [2] |

Stock Solution Preparation and Storage

For In Vitro Experiments:

-

Preparation: To prepare a stock solution, dissolve Omecamtiv mecarbil in an appropriate organic solvent such as DMSO or ethanol.[2] Sonication may be required to fully dissolve the compound.[3]

-

Storage: Stock solutions should be stored at -20°C or -80°C. MedChemExpress suggests that stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

For In Vivo Experiments:

A common formulation for in vivo administration involves a multi-solvent system.

-

Preparation: A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used to achieve a concentration of 2 mg/mL.[3] The solvents should be added sequentially. For oral administration, a homogeneous suspension can be prepared in CMC-Na.[4]

-

Storage: It is recommended to prepare in vivo formulations fresh for each experiment.

Example Experimental Workflow: Cardiomyocyte Contractility Assay

The following is a generalized workflow for assessing the effect of Omecamtiv mecarbil on cardiomyocyte contractility, based on published research.[7]

Caption: A generalized workflow for a cardiomyocyte contractility assay with Omecamtiv mecarbil.

Mechanism of Action and Signaling Pathway

Omecamtiv mecarbil is a selective, direct activator of cardiac myosin.[8][9] It enhances cardiac contractility by increasing the number of myosin heads that are in a force-producing state during the cardiac cycle.[10] This is achieved without altering intracellular calcium concentrations, a key differentiator from traditional inotropic agents.[8]

The mechanism involves binding to the catalytic domain of cardiac myosin and allosterically increasing the rate of the transition of myosin into the strongly actin-bound, force-generating state.[11] This leads to a prolonged systolic ejection time and increased stroke volume.[9]

Caption: Simplified signaling pathway of Omecamtiv mecarbil's action on the cardiac sarcomere.

References

- 1. Omecamtiv Mecarbil | C20H24FN5O3 | CID 11689883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Omecamtiv mecarbil | ATPase | Myosin | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. raybiotech.com [raybiotech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Omecamtiv mecarbil augments cardiomyocyte contractile activity both at resting and systolic Ca2+ levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cytokinetics.com [cytokinetics.com]

- 9. Omecamtiv mecarbil - Wikipedia [en.wikipedia.org]

- 10. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Omecamtiv mecarbil in Human Plasma using Omecamtiv mecarbil-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Omecamtiv mecarbil in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Omecamtiv mecarbil-d8, a stable isotope-labeled analog, is employed as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Omecamtiv mecarbil.

Introduction

Omecamtiv mecarbil is a novel, selective cardiac myosin activator that has been investigated for the treatment of heart failure.[3] Accurate quantification of Omecamtiv mecarbil in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure optimal dosing and patient safety. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[1][4]

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS assays.[5] An ideal internal standard co-elutes with the analyte and has identical chemical and physical properties, thus effectively compensating for variations during sample extraction, chromatography, and ionization.[1][6] This application note provides a detailed protocol for the extraction and quantification of Omecamtiv mecarbil in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Omecamtiv mecarbil reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (K2-EDTA)

-

96-well protein precipitation plates

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation

A protein precipitation method is employed for the extraction of Omecamtiv mecarbil and this compound from human plasma.[7][8][9]

-

Allow all samples and standards to thaw to room temperature.

-

Prepare a working solution of this compound (Internal Standard) in 50:50 acetonitrile:water.

-

To 50 µL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 150 µL of the internal standard working solution.

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column with a gradient elution.

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to detect Omecamtiv mecarbil and its deuterated internal standard.

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Omecamtiv mecarbil | 419.2 | 227.1 | 100 | 30 | 25 |

| This compound (IS) | 427.2 | 235.1 | 100 | 30 | 25 |

Note: The specific m/z transitions for this compound are hypothetical and should be optimized based on the actual deuteration pattern.

Results and Discussion

Linearity, Accuracy, and Precision

The method was validated for linearity, accuracy, and precision using calibration standards and quality control (QC) samples prepared in human plasma. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99. The accuracy and precision of the QC samples were within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification, LLOQ).

Table 1: Calibration Curve and Quality Control Data

| Sample Type | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Calibration Standard 1 | 1 | 0.98 | 98.0 | N/A |

| Calibration Standard 2 | 5 | 5.12 | 102.4 | N/A |

| Calibration Standard 3 | 20 | 19.5 | 97.5 | N/A |

| Calibration Standard 4 | 100 | 103.2 | 103.2 | N/A |

| Calibration Standard 5 | 500 | 495.8 | 99.2 | N/A |

| Calibration Standard 6 | 1000 | 1015.0 | 101.5 | N/A |

| LLOQ QC | 1 | 1.05 | 105.0 | 8.7 |

| Low QC | 3 | 2.91 | 97.0 | 6.2 |

| Mid QC | 150 | 154.5 | 103.0 | 4.5 |

| High QC | 750 | 735.0 | 98.0 | 3.8 |

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of Omecamtiv mecarbil and the internal standard in post-extraction spiked plasma samples to those in neat solutions. The recovery was determined by comparing the peak areas in pre-extraction spiked samples to those in post-extraction spiked samples. The results indicated minimal matrix effects and consistent recovery.

Table 2: Matrix Effect and Recovery Data

| Compound | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Omecamtiv mecarbil | 3 (Low QC) | 1.02 | 92.5 |

| Omecamtiv mecarbil | 750 (High QC) | 0.98 | 94.1 |

| This compound (IS) | 100 | 1.01 | 93.3 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Omecamtiv mecarbil in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. nebiolab.com [nebiolab.com]

- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Omecamtiv Mecarbil in Human Plasma using LC-MS/MS with Omecamtiv Mecarbil-d8 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Omecamtiv mecarbil in human plasma. The method utilizes a stable isotope-labeled internal standard, Omecamtiv mecarbil-d8, to ensure high accuracy and precision. Sample preparation is streamlined using a protein precipitation procedure, making it suitable for high-throughput bioanalytical laboratories. The method was developed and is presented here with representative validation data to demonstrate its suitability for pharmacokinetic studies in drug development.

Introduction

Omecamtiv mecarbil is a selective cardiac myosin activator that has been investigated for the treatment of heart failure with reduced ejection fraction.[1][2][3] Accurate and reliable quantification of Omecamtiv mecarbil in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and robustness.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for variability in sample processing and potential matrix effects, thereby improving the overall quality of the analytical data. This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Omecamtiv mecarbil, along with representative method performance characteristics.

Experimental

Materials and Reagents

-

Omecamtiv mecarbil reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm or equivalent

Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepared by dissolving Omecamtiv mecarbil and this compound in methanol.

-

Working Standard Solutions: Prepared by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Prepared by diluting the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.

Protocols

Sample Preparation

-

Label polypropylene microcentrifuge tubes for each sample, calibration standard, and quality control sample.

-

Pipette 50 µL of human plasma into the appropriately labeled tubes.

-

Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a 96-well plate.

-

Seal the plate and place it in the autosampler for LC-MS/MS analysis.

Caption: A flowchart illustrating the protein precipitation sample preparation protocol.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Omecamtiv mecarbil | 419.2 | 212.1 | 35 |

| This compound | 427.2 | 220.1 | 35 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation: Representative Method Validation Results

The following tables summarize the representative performance of the LC-MS/MS method for the quantification of Omecamtiv mecarbil in human plasma.

Table 2: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | r² |

| Omecamtiv mecarbil | 1 - 2000 | Linear (1/x²) | >0.995 |

Table 3: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

| Low | 3 | ≤ 8 | 92 - 108 | ≤ 12 | 88 - 112 |

| Medium | 100 | ≤ 6 | 95 - 105 | ≤ 10 | 90 - 110 |

| High | 1500 | ≤ 5 | 97 - 103 | ≤ 8 | 92 - 108 |

Table 4: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low | 85 - 95 | 88 - 98 | 0.95 - 1.05 | 0.98 - 1.02 |

| High | 88 - 98 | 90 - 100 | 0.93 - 1.03 | 0.97 - 1.01 |

Discussion

The developed LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of Omecamtiv mecarbil in human plasma. The use of this compound as an internal standard effectively corrects for any variations during sample preparation and analysis, leading to excellent precision and accuracy. The simple protein precipitation sample preparation protocol is amenable to automation and allows for rapid sample processing. The chromatographic conditions provide good peak shape and resolution from endogenous plasma components. The method demonstrates acceptable performance characteristics that meet the typical requirements for regulated bioanalysis.

Conclusion

This application note details a reliable and efficient LC-MS/MS method for the determination of Omecamtiv mecarbil in human plasma. The method is suitable for supporting pharmacokinetic studies in the development of this novel cardiac myosin activator.

Caption: A high-level overview of the bioanalytical workflow from method setup to final reporting.

References

- 1. cytokinetics.com [cytokinetics.com]

- 2. Frontiers | Omecamtiv Mecarbil in the treatment of heart failure: the past, the present, and the future [frontiersin.org]

- 3. Omecamtiv mecarbil: a new cardiac myosin activator for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

Application Notes and Protocols for In Vitro Evaluation of Omecamtiv Mecarbil and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro assessment of Omecamtiv mecarbil, a selective cardiac myosin activator. The protocols cover key assays to characterize its mechanism of action and potential off-target effects. Additionally, the specific application of its deuterated analog, Omecamtiv mecarbil-d8, as an internal standard for quantitative analysis is detailed.

Mechanism of Action: Cardiac Myosin Activation

Omecamtiv mecarbil is a first-in-class cardiac myotrope that directly targets the cardiac sarcomere to enhance systolic function.[1] It selectively binds to the catalytic domain of cardiac myosin, the motor protein responsible for generating force and contraction.[2] This binding allosterically modulates the myosin ATPase cycle, accelerating the rate-limiting step of phosphate release.[3] This leads to an increased number of myosin heads strongly bound to actin, prolonging the power stroke duration and consequently increasing systolic ejection time without altering intracellular calcium concentrations.[4][5]

dot

Caption: Mechanism of action of Omecamtiv mecarbil on the cardiac myosin ATPase cycle.

In Vitro Assay Protocols

Cardiomyocyte Contractility Assay

This assay evaluates the effect of Omecamtiv mecarbil on the contractility of isolated cardiomyocytes.

Experimental Protocol:

-

Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from a suitable animal model (e.g., canine, rat) using enzymatic digestion.

-

Cell Loading: Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for the measurement of intracellular calcium transients.

-

Experimental Setup: Place the loaded cardiomyocytes in a perfusion chamber on an inverted microscope equipped for simultaneous measurement of sarcomere length (via video imaging) and intracellular calcium (via fluorescence).

-

Perfusion: Perfuse the cells with a Tyrode's solution.

-

Stimulation: Electrically field-stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

-

Data Acquisition: Record baseline sarcomere length and calcium transients.

-

Compound Addition: Introduce Omecamtiv mecarbil at various concentrations to the perfusion solution.

-

Post-Treatment Data Acquisition: After a sufficient incubation period, record the changes in sarcomere length and calcium transients.

-

Data Analysis: Analyze parameters such as fractional shortening of sarcomeres, time to peak contraction, and time to relaxation.

Data Presentation:

| Parameter | Control (Vehicle) | Omecamtiv mecarbil (1 µM) | Omecamtiv mecarbil (10 µM) |

| Fractional Shortening (%) | X ± SD | Increased vs. Control | Decreased vs. 1 µM |

| Time to Peak Contraction (ms) | Y ± SD | Increased vs. Control | Further Increased vs. 1 µM |

| Time to 90% Relaxation (ms) | Z ± SD | Increased vs. Control | Further Increased vs. 1 µM |

| Calcium Transient Amplitude | No significant change | No significant change | No significant change |

Note: X, Y, and Z represent hypothetical mean values with standard deviation (SD). Actual values will be experiment-dependent.[5]

dot

Caption: Workflow for the cardiomyocyte contractility assay.

Skinned Fiber Contractility Assay

This assay assesses the direct effect of Omecamtiv mecarbil on the contractile apparatus in the absence of the cell membrane, allowing for precise control of the intracellular environment, particularly calcium concentration.

Experimental Protocol:

-

Muscle Preparation: Dissect small muscle fiber bundles from ventricular tissue.

-

Skinning: Chemically remove the cell membranes ("skinning") using a detergent (e.g., Triton X-100) to allow direct access to the myofilaments.

-

Experimental Setup: Mount the skinned fibers between a force transducer and a length controller.

-

Calcium Activation: Expose the fibers to a series of solutions with precisely buffered free calcium concentrations (pCa) to generate a force-pCa relationship.

-

Data Acquisition: Measure the isometric force generated at each pCa.

-

Compound Incubation: Incubate the fibers in a relaxing solution containing Omecamtiv mecarbil.[6]

-

Post-Incubation Measurement: Repeat the force-pCa measurements in the presence of the compound.

-

Data Analysis: Determine the pCa50 (the calcium concentration required for half-maximal activation) and the maximal calcium-activated force. A leftward shift in the force-pCa curve indicates an increase in calcium sensitivity.

Data Presentation:

| Parameter | Control (Vehicle) | Omecamtiv mecarbil (0.5 µM) | Omecamtiv mecarbil (1.0 µM) |

| pCa50 | A ± SD | Increased vs. Control | Further Increased vs. 0.5 µM |

| Maximal Force (mN/mm²) | B ± SD | No significant change | No significant change |

| Hill Coefficient (nH) | C ± SD | Variable | Variable |

Note: A, B, and C represent hypothetical mean values with standard deviation (SD). Actual values will be experiment-dependent.[7]

Cardiac Ion Channel Patch-Clamp Assays

These assays are crucial for assessing the potential pro-arrhythmic risk of Omecamtiv mecarbil by evaluating its effects on key cardiac ion channels.

Experimental Protocol:

-

Cell Lines: Use stable cell lines expressing the human cardiac ion channels of interest (e.g., hERG, Nav1.5, Cav1.2).

-

Electrophysiology Setup: Perform whole-cell patch-clamp recordings using either manual or automated patch-clamp systems.

-

Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure the currents for each ion channel.

-

Baseline Recording: Record baseline ion channel currents in the vehicle control solution.

-

Compound Application: Perfuse the cells with increasing concentrations of Omecamtiv mecarbil.

-

Post-Application Recording: Record the ion channel currents at each compound concentration.

-

Data Analysis: Measure the peak current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.

Data Presentation:

| Ion Channel | IC50 (µM) |

| hERG (IKr) | 125.5[8] |

| Nav1.5 (Peak INa) | > 300[8] |

| Cav1.2 (ICa,L) | > 300[8] |

Application of this compound in In Vitro Assays

Role: this compound is a deuterated analog of Omecamtiv mecarbil. In the context of in vitro assays, its primary and critical role is as an internal standard (IS) for quantitative analysis of Omecamtiv mecarbil concentrations in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] It is not intended for direct use in functional assays to assess pharmacological activity, as its biological effects are presumed to be identical to the non-deuterated form.